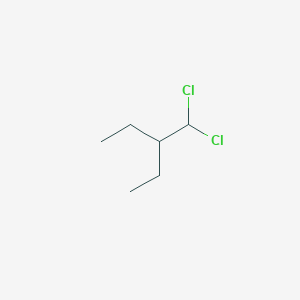
(Nitroperoxy)(2,4,6-trimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nitroperoxy)(2,4,6-trimethylphenyl)methanone is an organic compound characterized by the presence of nitroperoxy and 2,4,6-trimethylphenyl groups attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nitroperoxy)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with a nitroperoxy compound under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the stability of the nitroperoxy group and to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Nitroperoxy)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitroperoxy group can be oxidized to form more stable compounds.
Reduction: Reduction of the nitroperoxy group can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(Nitroperoxy)(2,4,6-trimethylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Nitroperoxy)(2,4,6-trimethylphenyl)methanone involves its interaction with molecular targets and pathways. The nitroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound’s interaction with specific enzymes and receptors is also a subject of research.
Comparación Con Compuestos Similares
Similar Compounds
- (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide
- (4-Methoxy-phenyl)-(2,4,6-trimethyl-phenyl)-methanone
- Ethyl phenyl[(2,4,6-trimethylphenyl)carbonyl]phosphinate
Uniqueness
(Nitroperoxy)(2,4,6-trimethylphenyl)methanone is unique due to the presence of the nitroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
Propiedades
Número CAS |
62820-97-7 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
nitro 2,4,6-trimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C10H11NO5/c1-6-4-7(2)9(8(3)5-6)10(12)15-16-11(13)14/h4-5H,1-3H3 |
Clave InChI |
SQDGHNNRFSIUBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)OO[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


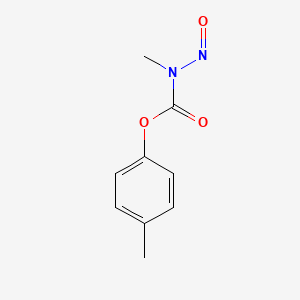
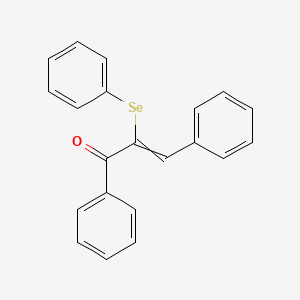
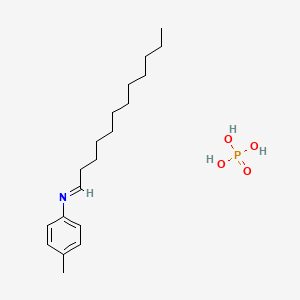
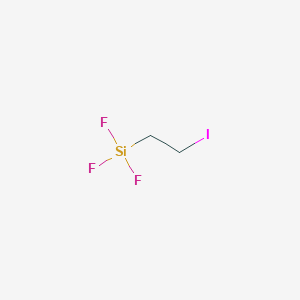

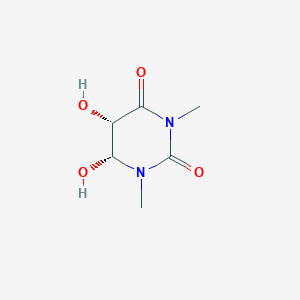
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
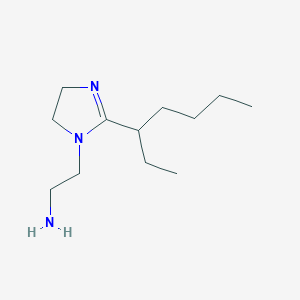

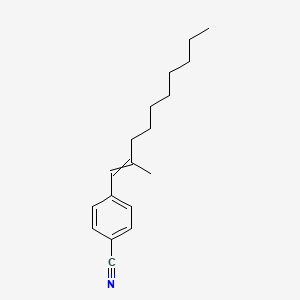
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
